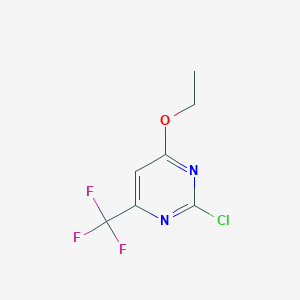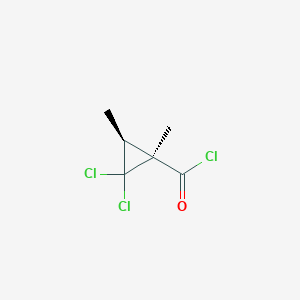
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI), also known as CCDM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CCDM is a colorless liquid that is highly reactive and is primarily used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is not well understood, but it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been shown to undergo cyclopropanation reactions with various alkenes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). However, studies have shown that Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can cause skin and eye irritation, and it is considered to be a hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is also expensive to produce, which limits its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). One potential application is in the synthesis of chiral cyclopropanes, which have shown promise in the development of new drugs. Additionally, Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) could be used as a reagent in the preparation of other important organic compounds, such as amino acids and peptides. Further research is needed to fully understand the mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) and its potential applications in organic synthesis.
Synthesemethoden
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can be synthesized through a variety of methods, including the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylpropane in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylbutane in the presence of anhydrous aluminum chloride.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been used as a reagent in the preparation of chiral cyclopropanes, which are important building blocks in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
156605-13-9 |
|---|---|
Produktname |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) |
Molekularformel |
C6H7Cl3O |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
(1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c1-3-5(2,4(7)10)6(3,8)9/h3H,1-2H3/t3-,5-/m0/s1 |
InChI-Schlüssel |
PBHACDAJPYGTQX-UCORVYFPSA-N |
Isomerische SMILES |
C[C@H]1[C@@](C1(Cl)Cl)(C)C(=O)Cl |
SMILES |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
Kanonische SMILES |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



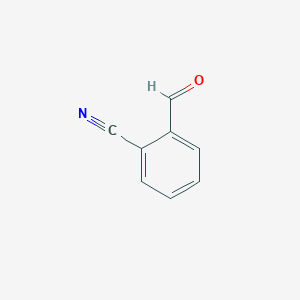
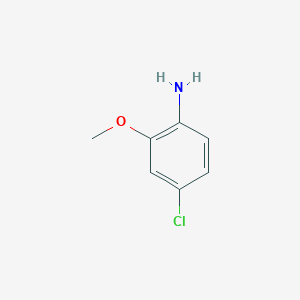
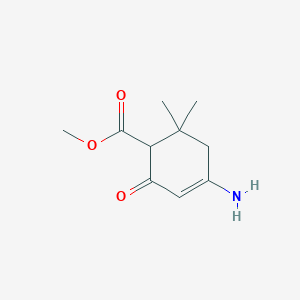
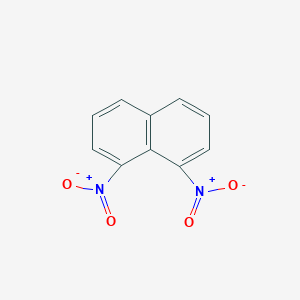
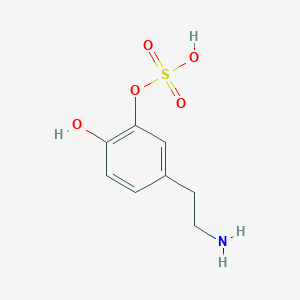
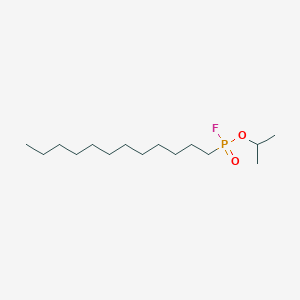
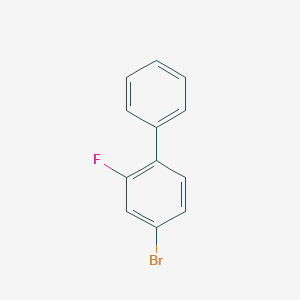
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
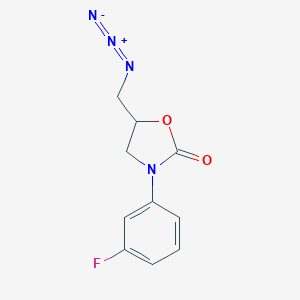
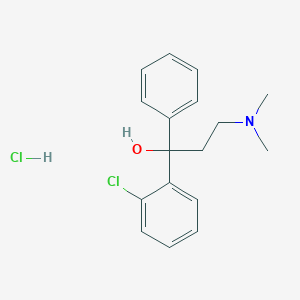
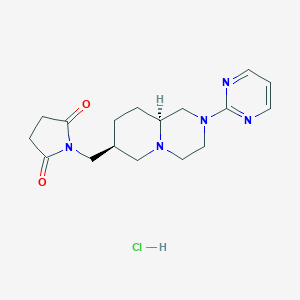
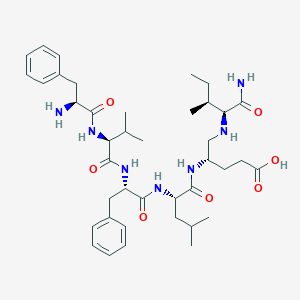
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
